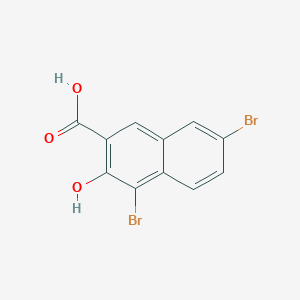

4,7-Dibromo-3-hydroxy-2-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50642. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dibromo-3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Br2O3/c12-6-1-2-7-5(3-6)4-8(11(15)16)10(14)9(7)13/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMKUIQCIRAXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2C=C1Br)C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061959 | |

| Record name | 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-10-8 | |

| Record name | 4,7-Dibromo-3-hydroxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1779-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1779-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dibromo-3-hydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathway for 4,7-dibromo-3-hydroxy-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthesis protocol, this guide outlines a scientifically grounded, proposed pathway based on established principles of organic chemistry, particularly electrophilic aromatic substitution on naphthalene systems. Detailed hypothetical experimental protocols, key quantitative data, and visualizations are presented to aid researchers in the practical synthesis of this compound.

Proposed Synthetic Pathway

The most logical and efficient route to this compound commences with the commercially available starting material, 3-hydroxy-2-naphthoic acid. The synthesis involves a two-step electrophilic bromination, leveraging the directing effects of the hydroxyl and carboxylic acid functional groups on the naphthalene ring.

Step 1: Monobromination to yield 4-bromo-3-hydroxy-2-naphthoic acid.

The initial bromination is predicted to occur at the C4 position. This regioselectivity is governed by the powerful activating and ortho-, para- directing effect of the hydroxyl group at C3, which strongly outweighs the deactivating and meta- directing effect of the carboxylic acid group at C2. Both substituents direct incoming electrophiles to the C4 position, making it the most electronically favorable site for the first bromine addition.

Step 2: Second bromination to yield this compound.

Subsequent bromination of the 4-bromo-3-hydroxy-2-naphthoic acid intermediate is anticipated to take place at the C7 position. With the highly activated C4 position now occupied, the next most favorable position for electrophilic attack is C7. This position is meta to the deactivating carboxylic acid group and is also influenced by the activating effect of the hydroxyl group.

A potential one-pot synthesis by controlling the stoichiometry of the brominating agent may also be feasible, though a stepwise approach generally offers better control over the reaction and purity of the final product.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed two-step synthesis. These protocols are based on analogous bromination reactions of naphthol and naphthoic acid derivatives. Researchers should consider these as a starting point and may need to optimize the conditions for their specific laboratory setup.

Synthesis of 4-bromo-3-hydroxy-2-naphthoic acid (Intermediate)

Materials:

-

3-hydroxy-2-naphthoic acid

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution (saturated)

-

Distilled water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-hydroxy-2-naphthoic acid (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the orange color of excess bromine dissipates.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 4-bromo-3-hydroxy-2-naphthoic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.

Synthesis of this compound (Final Product)

Materials:

-

4-bromo-3-hydroxy-2-naphthoic acid

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution (saturated)

-

Distilled water

-

Ice

Procedure:

-

In a similar setup as the first step, dissolve the purified 4-bromo-3-hydroxy-2-naphthoic acid (1 equivalent) in glacial acetic acid.

-

Heat the mixture to 50-60 °C to ensure complete dissolution.

-

Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise over 30 minutes.

-

Maintain the reaction temperature at 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bisulfite solution.

-

Precipitate the product by adding the reaction mixture to ice-water.

-

Collect the solid by vacuum filtration, wash extensively with cold water, and dry under vacuum.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., acetic acid or a mixture of dioxane and water).

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | Yellow solid |

| 4-bromo-3-hydroxy-2-naphthoic acid | C₁₁H₇BrO₃ | 267.08 | Solid |

| 7-bromo-3-hydroxy-2-naphthoic acid | C₁₁H₇BrO₃ | 267.08 | Powder |

| This compound | C₁₁H₆Br₂O₃ | 345.97 | Solid |

Table 1: Physicochemical Properties of Compounds in the Synthesis Pathway.

| Reaction Step | Reactant | Brominating Agent | Solvent | Temperature | Reaction Time | Expected Yield |

| Synthesis of 4-bromo-3-hydroxy-2-naphthoic acid | 3-hydroxy-2-naphthoic acid | Bromine | Glacial Acetic Acid | 0 °C to RT | 3-5 hours | 70-85% |

| Synthesis of this compound | 4-bromo-3-hydroxy-2-naphthoic acid | Bromine | Glacial Acetic Acid | 60-70 °C | 4-6 hours | 60-75% |

Table 2: Summary of Hypothetical Reaction Conditions and Expected Yields.

Mandatory Visualizations

To further elucidate the proposed synthesis, the following diagrams have been generated using Graphviz.

Spectroscopic Profile of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 4,7-Dibromo-3-hydroxy-2-naphthoic acid and outlines detailed experimental protocols for their determination. Due to the limited availability of published empirical data for this specific molecule, this document leverages established principles of spectroscopic analysis for structurally related aromatic and halogenated compounds to predict its spectral characteristics. The guide details methodologies for Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, and Mass Spectrometry (MS). The included experimental workflows and data presentation formats are designed to support researchers in the characterization of this and similar compounds.

Introduction

This compound is a halogenated derivative of 3-hydroxy-2-naphthoic acid, a common building block in organic synthesis. The introduction of two bromine atoms is expected to significantly influence its electronic and magnetic environment, leading to distinct spectroscopic features. Accurate characterization of these properties is crucial for its application in medicinal chemistry, materials science, and as a synthetic intermediate. This guide provides a framework for obtaining and interpreting the spectroscopic data for this compound.

Predicted Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H-1 | ~8.0-8.5 | - | Doublet |

| H-5 | ~7.8-8.2 | - | Doublet |

| H-6 | ~7.5-7.9 | - | Doublet of doublets |

| H-8 | ~8.5-9.0 | - | Singlet |

| -OH | Variable (broad singlet) | - | Dependent on solvent and concentration |

| -COOH | Variable (broad singlet) | ~165-175 | Dependent on solvent and concentration |

| C-1 | - | ~125-130 | |

| C-2 | - | ~110-115 | |

| C-3 | - | ~150-155 | |

| C-4 | - | ~115-120 | |

| C-4a | - | ~130-135 | |

| C-5 | - | ~128-132 | |

| C-6 | - | ~127-130 | |

| C-7 | - | ~120-125 | |

| C-8 | - | ~130-135 | |

| C-8a | - | ~125-130 |

Note: Predicted values are based on the analysis of similar naphthoic acid and bromonaphthalene derivatives. Actual values may vary based on solvent and experimental conditions.

UV-Visible and Fluorescence Spectroscopy

The naphthalene core of the molecule is expected to exhibit strong UV absorption and fluorescence.[1]

Table 2: Predicted UV-Visible and Fluorescence Properties

| Parameter | Predicted Value | Notes |

| UV-Vis | ||

| λmax (absorption) | ~220-240 nm, ~280-300 nm, ~330-350 nm | Multiple bands are characteristic of polycyclic aromatic hydrocarbons.[2] |

| Molar Absorptivity (ε) | High | Expected due to the extended π-system. |

| Fluorescence | ||

| λex (excitation) | Corresponds to absorption maxima | |

| λem (emission) | ~350-450 nm | A significant Stokes shift is anticipated. |

| Quantum Yield (ΦF) | Moderate to High | Naphthalene derivatives are known to be fluorescent.[1] |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and isotopic distribution, which is particularly informative due to the presence of two bromine atoms.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Intensity | Notes |

| [M]⁺ | Based on C₁₁H₆Br₂O₃ | ~50% | Corresponding to the molecular ion with two ⁷⁹Br isotopes. |

| [M+2]⁺ | [M]⁺ + 2 | ~100% | Corresponding to the molecular ion with one ⁷⁹Br and one ⁸¹Br isotope.[3][4] |

| [M+4]⁺ | [M]⁺ + 4 | ~50% | Corresponding to the molecular ion with two ⁸¹Br isotopes.[3][4] |

Note: The characteristic 1:2:1 isotopic pattern for two bromine atoms is a key diagnostic feature.[3][4]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon chemical environments and connectivity.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[5]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[5]

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR (optional but recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine C-H one-bond and multiple-bond correlations, respectively.

-

-

Data Processing:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and report chemical shifts (δ) in ppm, multiplicities (s, d, t, q, m), and coupling constants (J) in Hz.

-

Report ¹³C NMR chemical shifts in ppm.

-

UV-Visible and Fluorescence Spectroscopy

Objective: To characterize the electronic absorption and emission properties.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, cyclohexane).

-

Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically absorbance values between 0.1 and 1.0).

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

A spectrofluorometer.

-

-

Data Acquisition:

-

UV-Vis:

-

Record the absorption spectrum over a range of approximately 200-600 nm.

-

Use the pure solvent as a blank.

-

-

Fluorescence:

-

Record the emission spectrum by exciting at the determined absorption maxima (λmax).

-

Record the excitation spectrum by monitoring the emission at the determined emission maximum (λem).

-

-

-

Data Processing:

-

Report the λmax values for absorption and the λem for emission.

-

If concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization technique.

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements.

-

Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization.

-

-

Data Processing:

-

Identify the molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺ or [M-H]⁻, [M-H+2]⁻, [M-H+4]⁻).

-

Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two bromine atoms.

-

Use the accurate mass measurement to predict the elemental formula.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By following the detailed experimental protocols for NMR, UV-Vis, fluorescence, and mass spectrometry, researchers can obtain the necessary data to confirm the structure and understand the physicochemical properties of this compound. The predicted spectroscopic data and the visualized workflow serve as valuable resources for planning and executing these analyses.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. research.reading.ac.uk [research.reading.ac.uk]

An In-Depth Technical Guide to 4,7-Dibromo-3-hydroxy-2-naphthoic Acid (CAS: 1779-10-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dibromo-3-hydroxy-2-naphthoic acid, also known by its synonym 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid, is a halogenated aromatic compound with emerging significance in biochemical and pharmacological research. This technical guide provides a comprehensive overview of its known properties, biological activity, and relevant experimental protocols. Notably, this compound has been identified as a potent inhibitor of Babesia microti lactate dehydrogenase (BmLDH), a crucial enzyme in the parasite's anaerobic metabolism, highlighting its potential as a lead compound for the development of novel anti-parasitic drugs. This document consolidates available quantitative data, details experimental methodologies, and presents visual representations of its mechanism of action and related metabolic pathways.

Chemical and Physical Properties

This compound is a solid, appearing as a light yellow to yellow-green powder or crystal.[1] Its core structure is a naphthalene ring substituted with two bromine atoms, a hydroxyl group, and a carboxylic acid group.[2] These functional groups contribute to its chemical reactivity, including its acidic nature and potential for hydrogen bonding, which influences its solubility and interactions with biological targets.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1779-10-8 | [2] |

| Molecular Formula | C₁₁H₆Br₂O₃ | [2] |

| Molecular Weight | 345.97 g/mol | [2] |

| Appearance | Light yellow to yellow-green powder/crystal | [1] |

| Purity | >98.0% (GC) | [1] |

| Melting Point | 251-255 °C | [3] |

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in publicly available literature. However, data for the closely related parent compound, 3-hydroxy-2-naphthoic acid, and other substituted naphthoic acids can provide a reference for structural confirmation.

Note: Specific ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry spectra for this compound are not available in the reviewed literature.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, general methods for the synthesis of related brominated naphthoic acids often involve the bromination of a hydroxy-naphthoic acid precursor. For example, the synthesis of 6-bromo-2-naphthoic acid has been achieved by reacting 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to yield 6-amino-2-naphthoic acid, followed by a diazotization reaction and subsequent reaction with copper bromide.[6] It is plausible that a similar multi-step synthesis involving the selective bromination of 3-hydroxy-2-naphthoic acid could be employed.

Biological Activity and Mechanism of Action

The most significant reported biological activity of this compound is its potent inhibition of Babesia microti lactate dehydrogenase (BmLDH). B. microti is a protozoan parasite responsible for human babesiosis, a malaria-like illness. The parasite relies heavily on anaerobic glycolysis for its energy supply, making LDH a critical enzyme for its survival.[7]

The inhibition of BmLDH by this compound disrupts the conversion of pyruvate to lactate, a crucial step for regenerating NAD⁺ required for glycolysis to continue. This disruption of the parasite's central energy metabolism is the proposed mechanism for its anti-parasitic activity.

Table 2: In Vitro Activity of this compound against B. microti and BmLDH

| Parameter | Value | Source(s) |

| IC₅₀ (anti-B. microti) | 84.83 ± 6.96 µM | [8] |

| Selectivity Index (SI) | 2.6 (Vero cells) | [9] |

| Target Enzyme | Babesia microti lactate dehydrogenase (BmLDH) | [7] |

| K D (Binding Affinity to BmLDH) | 3.988 x 10⁻⁸ M | [9] |

| k a (Association Rate Constant) | Faster than DHNA | [9] |

| k d (Dissociation Rate Constant) | Faster than DHNA | [9] |

DHNA: 3,5-dihydroxy-2-naphthoic acid, another compound tested in the same study.

Signaling and Metabolic Pathway Context

The inhibition of lactate dehydrogenase by this compound directly impacts the central metabolic pathway of Babesia microti. By blocking the conversion of pyruvate to lactate, the compound disrupts the parasite's ability to generate ATP through glycolysis, especially under the anaerobic conditions of the host's red blood cells.

Experimental Protocols

Babesia microti Lactate Dehydrogenase (BmLDH) Inhibition Assay

The following is a generalized protocol based on the methodology described for testing inhibitors of BmLDH.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant BmLDH.

Materials:

-

Recombinant BmLDH

-

This compound (DBHCA)

-

Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., Tris-HCl with appropriate pH)

-

L-Lactic acid

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DBHCA in DMSO.

-

Prepare working solutions of BmLDH, lactic acid, and NAD⁺ in the reaction buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the reaction buffer.

-

Add serial dilutions of the DBHCA solution to the wells. A DMSO control (without inhibitor) should be included.

-

Add the BmLDH enzyme solution to all wells.

-

Initiate the reaction by adding the substrates, lactic acid and NAD⁺.

-

-

Data Collection:

-

Measure the absorbance at 340 nm (to monitor the formation of NADH) at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

-

References

- 1. frontiersin.org [frontiersin.org]

- 2. rsc.org [rsc.org]

- 3. 3-HYDROXY-2-NAPHTHOIC ACID HYDRAZIDE(5341-58-2) 1H NMR spectrum [chemicalbook.com]

- 4. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova [web.uni-plovdiv.bg]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Molecular and Kinetic Characterization of Babesia microti Gray Strain Lactate Dehydrogenase as a Potential Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-HYDROXY-2-NAPHTHOIC ACID HYDRAZIDE(5341-58-2) 13C NMR spectrum [chemicalbook.com]

- 9. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

Physical and chemical properties of 4,7-Dibromo-3-hydroxy-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,7-Dibromo-3-hydroxy-2-naphthoic acid, a compound of interest for its potential biological activities. This document includes key physicochemical data, detailed experimental protocols, and insights into its known mechanism of action. All quantitative data is presented in structured tables for clarity, and relevant experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known by its synonym 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid, is a halogenated derivative of 3-hydroxy-2-naphthoic acid. Its chemical structure suggests potential for various biological activities, which are of interest to researchers in drug discovery and development. This guide aims to consolidate the available technical information on this compound to facilitate further research and application.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonym | 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid | [1] |

| CAS Number | 1779-10-8 | [1] |

| Molecular Formula | C₁₁H₆Br₂O₃ | [1] |

| Molecular Weight | 345.97 g/mol | [1] |

| Appearance | Light yellow to yellow to green powder/crystal | |

| Melting Point | 251-255 °C | [2] |

| Purity | >98.0% (GC) |

Synthesis

Spectral Data

Detailed spectral data for this compound are not available in the public domain. Researchers are advised to acquire their own spectral data upon synthesis or purchase of the compound for definitive identification and characterization.

Biological Activity and Mechanism of Action

Inhibition of Babesia microti Lactate Dehydrogenase (BmLDH)

Research has identified 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid, a synonym for this compound, as an inhibitor of Babesia microti lactate dehydrogenase (BmLDH).[3][4] B. microti is a parasitic protozoan that causes the disease babesiosis, and BmLDH is a crucial enzyme in its anaerobic metabolism for ATP production.[3][5] Inhibition of this enzyme presents a potential therapeutic strategy against this parasite.

The inhibitory activity of the compound against recombinant BmLDH (rBmLDH) has been demonstrated, showing selectivity over human LDH.[3] The half-maximal inhibitory concentration (IC₅₀) for rBmLDH was determined to be 53.89 ± 13.28 μM.[5]

Signaling Pathway

The mechanism of action involves the direct inhibition of the BmLDH enzyme, thereby disrupting the parasite's energy metabolism. This disruption of the glycolytic pathway is the primary signaling event leading to the observed anti-parasitic effect.

Experimental Protocols

In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay

The following is a detailed protocol for determining the inhibitory activity of this compound against BmLDH, based on established methodologies.[5]

Materials:

-

Recombinant Babesia microti lactate dehydrogenase (rBmLDH)

-

This compound

-

LDH Assay Buffer

-

LDH Substrate Mix

-

NADH Standard

-

96-well microplate

-

Spectrophotometric plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound to achieve the desired final concentrations for the assay.

-

Reconstitute the LDH Substrate Mix and NADH Standard according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add the appropriate volume of the compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.

-

Add the rBmLDH enzyme solution to all wells except the blank.

-

Add the LDH Assay Buffer to bring the total volume in each well to the desired pre-incubation volume.

-

Incubate the plate for a specified time at the optimal temperature for the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the LDH Substrate Mix to all wells.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) at time zero (T_initial_).[5]

-

Incubate the plate at the reaction temperature for a defined period (e.g., 5 minutes).[5]

-

Measure the final absorbance (T_final_).

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔAbsorbance = T_final_ - T_initial_).

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value using appropriate software.

-

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 3-Hydroxy-2-naphthoic acid(92-70-6) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and screening of novel molecular compounds targeting lactate dehydrogenase of Babesia microti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on 4,7-Dibromo-3-hydroxy-2-naphthoic acid. Due to the current absence of a publicly available, experimentally determined crystal structure for this specific compound, this document focuses on its chemical properties, plausible synthesis and crystallization methodologies, and its potential biological significance. Drawing parallels from structurally related brominated aromatic compounds, a likely interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway is explored as a key area for future research. This guide aims to serve as a foundational resource for researchers investigating this compound for applications in medicinal chemistry and drug development.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of bromine atoms and hydroxyl and carboxylic acid functional groups on the naphthalene scaffold suggests its potential for diverse chemical interactions and biological activities. Halogenated aromatic hydrocarbons are of significant interest in medicinal chemistry due to their ability to modulate lipophilicity and metabolic stability, and to participate in specific binding interactions with biological targets. The biological activities of similar brominated phenolic compounds are known to include antimicrobial, antioxidant, and enzyme inhibitory effects.[1] This guide synthesizes the currently available information on this compound to facilitate further investigation.

Physicochemical Properties

While a complete crystallographic dataset is not available, fundamental physicochemical properties have been reported and are summarized in Table 1.

| Property | Value | Source |

| Chemical Formula | C₁₁H₆Br₂O₃ | [2][3] |

| Molecular Weight | 345.97 g/mol | N/A |

| CAS Number | 1779-10-8 | [2][3] |

| Appearance | Light yellow to yellow to green powder/crystal | [2] |

| Purity | >98.0% (GC) | [2] |

| Synonyms | 4,7-Dibromo-3-hydroxy-2-naphthalenecarboxylic Acid | [2][3] |

| Melting Point | 251-255 °C | [4] |

Experimental Protocols

Synthesis of this compound

Workflow for a plausible synthesis:

Crystallization of Aromatic Carboxylic Acids

The purification of the final product would typically be achieved through recrystallization. The choice of solvent is critical and is determined by the solubility of the carboxylic acid at different temperatures.

General Crystallization Protocol:

-

Solvent Selection: The crude aromatic carboxylic acid is tested for its solubility in a range of solvents (e.g., ethanol, methanol, acetic acid, toluene, or mixtures with water) at room temperature and at the solvent's boiling point. An ideal solvent will show poor solubility at room temperature and high solubility at elevated temperatures.

-

Dissolution: The crude product is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Cooling and Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. Slow cooling generally promotes the formation of larger, purer crystals.

-

Isolation and Washing: The formed crystals are collected by filtration (e.g., using a Büchner funnel). The crystals are then washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Potential Biological Activity and Signaling Pathway Involvement

While the specific biological targets of this compound have not been elucidated, many halogenated aromatic hydrocarbons are known to be ligands for the Aryl Hydrocarbon Receptor (AhR).[5] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control.[6][7][8]

The Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is in a complex with several chaperone proteins, including heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23.[8] Ligand binding induces a conformational change, leading to the translocation of the AhR complex into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[8]

Given the structural similarities of this compound to known AhR ligands, it is plausible that this compound could act as an agonist or antagonist of this pathway. Further experimental validation is required to confirm this hypothesis and to determine the downstream effects on gene expression and cellular function.

Conclusion and Future Directions

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While a definitive crystal structure is not yet available, this guide provides a summary of its known properties and outlines plausible experimental approaches for its synthesis and purification. The potential interaction with the Aryl Hydrocarbon Receptor signaling pathway presents an exciting avenue for future research. Elucidation of the crystal structure and comprehensive biological evaluation are critical next steps to fully understand the therapeutic potential of this and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 1779-10-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound [drugfuture.com]

- 4. This compound | Elex Biotech LLC [elexbiotech.com]

- 5. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

Navigating the Stability and Degradation of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific stability and degradation of 4,7-Dibromo-3-hydroxy-2-naphthoic acid is limited. This guide provides a comprehensive framework based on the known properties of its parent compound, 3-hydroxy-2-naphthoic acid, and general principles of brominated aromatic compound chemistry. The experimental protocols and potential degradation pathways described herein are intended to serve as a strategic guide for initiating stability studies.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its stability. While specific experimental data for this compound is scarce, a compilation of data for the parent compound, 3-hydroxy-2-naphthoic acid, provides a baseline for estimation.

| Property | 3-Hydroxy-2-naphthoic acid | This compound (Predicted/Inferred) | Data Source |

| Molecular Formula | C₁₁H₈O₃ | C₁₁H₆Br₂O₃ | N/A |

| Molar Mass | 188.18 g/mol | 345.98 g/mol | N/A |

| Melting Point | 222-223 °C | Likely higher due to increased molecular weight and intermolecular forces. | [1][2] |

| pKa | ~2.8-4.2 (carboxylic acid) | Expected to be in a similar range, potentially slightly more acidic due to the electron-withdrawing nature of bromine. | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, and methanol. | Similar solubility profile expected. | [4] |

Stability Profile: A Multifaceted Consideration

The stability of a pharmaceutical compound is assessed under various stress conditions to predict its shelf-life and identify potential degradation products. For this compound, a comprehensive stability program should evaluate its thermal, photolytic, and chemical stability.

Thermal Stability

Elevated temperatures can induce decarboxylation and other degradation reactions in aromatic carboxylic acids.

General Observations for Aromatic Carboxylic Acids:

-

Decarboxylation: A common degradation pathway for naphthoic acids at high temperatures, leading to the loss of the carboxylic acid group as carbon dioxide.

-

Oxidation: The presence of a hydroxyl group on the naphthalene ring may increase susceptibility to oxidation, which can be accelerated by heat.

A study on the hydrothermal stability of various aromatic carboxylic acids revealed that while benzoic acid is relatively stable, dicarboxylic acids like terephthalic acid and 2,6-naphthalene dicarboxylic acid undergo decarboxylation at temperatures around 350°C.[5][6]

Photostability

Exposure to light, particularly UV radiation, can trigger photochemical reactions, leading to degradation. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing.[2][7][8]

Potential Photodegradation Pathways:

-

Photo-oxidation: The naphthalene ring system is susceptible to photo-oxidation, which can lead to the formation of quinone-like structures and other oxidized derivatives.

-

Dehalogenation: Carbon-bromine bonds can be susceptible to photolytic cleavage, leading to the formation of debrominated species and potentially radical-mediated side reactions.

Chemical Stability

The chemical stability of this compound should be evaluated across a range of pH values and in the presence of oxidative and reductive agents.

-

pH Stability: The carboxylic acid and hydroxyl groups are ionizable, and their charge state will vary with pH. This can influence the compound's reactivity and degradation profile. Stability studies are typically conducted at acidic, neutral, and basic pH values.

-

Oxidative Degradation: The electron-rich aromatic ring, substituted with a hydroxyl group, is prone to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide are essential.

-

Reductive Degradation: While less common for this structure, assessing stability in the presence of reducing agents can provide a complete picture of its chemical liabilities.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, plausible routes can be proposed based on the chemistry of related compounds.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry, is a prerequisite for any stability study.

General Experimental Workflow

The following diagram outlines a general workflow for assessing the stability of a new chemical entity like this compound.

Caption: A generalized workflow for conducting stability studies.

Detailed Methodologies

Thermal Stability (Forced Degradation):

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). A solid-state sample should also be tested.

-

Stress Conditions: Expose the samples to elevated temperatures (e.g., 60°C, 80°C, and 100°C) for a defined period (e.g., 24, 48, 72 hours). Protect samples from light.

-

Analysis: At each time point, withdraw an aliquot, dilute appropriately, and analyze by the validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample.

Photostability (Forced Degradation):

-

Sample Preparation: Prepare solutions and solid-state samples as for thermal stability testing.

-

Stress Conditions: Expose the samples to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][7] A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze the exposed and control samples by HPLC.

Chemical Stability (Forced Degradation):

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a set time.

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a set time.

-

Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Analysis: At appropriate time points, neutralize the acid and base samples, and analyze all samples by HPLC.

Summary and Recommendations

-

Establish a comprehensive stability profile.

-

Identify and characterize potential degradation products.

-

Develop appropriate storage and handling conditions.

-

Fulfill regulatory requirements for drug development.

It is strongly recommended that initial efforts focus on the development of a robust, stability-indicating analytical method. This will be the cornerstone of all subsequent stability assessments. Furthermore, leveraging advanced analytical techniques such as LC-MS/MS and NMR will be essential for the structural elucidation of any degradation products that are formed.

References

- 1. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 4. benchchem.com [benchchem.com]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4,7-Dibromo-3-hydroxy-2-naphthoic Acid: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dibromo-3-hydroxy-2-naphthoic acid, a halogenated derivative of 3-hydroxy-2-naphthoic acid, has emerged as a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery and history, a plausible synthetic pathway, and a detailed examination of its biological activity, with a focus on its potential as an antiparasitic agent. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed to enable reproducibility. Furthermore, a visualization of its mechanism of action is provided to illustrate its therapeutic potential.

Discovery and History

The precise historical account of the initial synthesis of this compound is not well-documented in readily available literature. However, its discovery can be situated within the broader context of the systematic exploration of halogenated naphthalene derivatives throughout the 20th century. The parent molecule, 3-hydroxy-2-naphthoic acid, has been a known industrial chemical for over a century, primarily used in the synthesis of azo dyes and pigments. The introduction of bromine atoms to aromatic rings is a common strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and biological activity of compounds. It is therefore likely that this compound was first synthesized as part of a broader investigation into the structure-activity relationships of brominated naphthoic acid derivatives for various applications, including pharmaceuticals and material science.

A significant recent development in the history of this compound is its identification as a potential therapeutic agent against the parasitic protozoan Babesia microti, the causative agent of human babesiosis. A 2020 study by He et al. identified "1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid" (an isomer and synonym) as an inhibitor of the parasite's lactate dehydrogenase enzyme, highlighting its potential in drug development.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 1779-10-8 | |

| Molecular Formula | C₁₁H₆Br₂O₃ | |

| Molecular Weight | 345.97 g/mol | |

| Appearance | Solid | |

| Melting Point | 251-255 °C | |

| Synonyms | 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be proposed based on established bromination methods for aromatic compounds. The most direct approach would be the electrophilic bromination of 3-hydroxy-2-naphthoic acid. The hydroxyl and carboxylic acid groups are activating and directing groups, which will influence the position of bromination. The use of a suitable brominating agent and reaction conditions would be crucial to achieve the desired 4,7-dibromo substitution pattern.

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for Bromination (Hypothetical)

Objective: To synthesize this compound via electrophilic bromination of 3-hydroxy-2-naphthoic acid.

Materials:

-

3-Hydroxy-2-naphthoic acid

-

N-Bromosuccinimide (NBS) or liquid Bromine

-

Anhydrous solvent (e.g., Dichloromethane, Acetic Acid)

-

Lewis acid catalyst (optional, e.g., Iron(III) bromide)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-hydroxy-2-naphthoic acid in the chosen anhydrous solvent.

-

If using a catalyst, add it to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of the brominating agent (e.g., NBS in the solvent or liquid bromine) to the reaction mixture via a dropping funnel. The molar equivalents of the brominating agent will need to be optimized to favor di-substitution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution to remove excess bromine).

-

Perform an aqueous workup to separate the organic and aqueous layers.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require experimental optimization.

Biological Activity and Therapeutic Potential

The most significant reported biological activity of this compound is its inhibitory effect on the lactate dehydrogenase (LDH) of Babesia microti (BmLDH).[1][2][3][4] This parasite relies heavily on anaerobic glycolysis for its energy supply, making BmLDH a crucial enzyme for its survival and a promising drug target.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data from the study by He et al. (2020), where the compound is referred to as DBHCA (1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid).

Table 1: Inhibitory Activity against BmLDH and B. microti Growth [1][2][3][4]

| Parameter | Value (µM) |

| IC₅₀ against recombinant BmLDH | 53.89 ± 13.28 |

| IC₅₀ for in vitro growth of B. microti | 84.83 ± 6.96 |

Table 2: Kinetic Parameters of Binding to BmLDH [2]

| Parameter | Value |

| Dissociation Constant (K_D) | 3.988 x 10⁻⁸ M |

| Association Rate Constant (k_a) | (Not explicitly stated in the abstract) |

| Dissociation Rate Constant (k_d) | (Not explicitly stated in the abstract) |

Table 3: Cytotoxicity and Selectivity [1][2][3][4]

| Cell Line | CC₅₀ (µM) | Selectivity Index (SI) |

| Vero cells | > 250 | 2.6 |

The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (CC₅₀) against a mammalian cell line to the inhibitory concentration (IC₅₀) against the parasite. A higher SI value indicates greater selectivity for the parasite over host cells.

Proposed Mechanism of Action

The data strongly suggest that this compound exerts its antiparasitic effect by inhibiting the enzymatic activity of BmLDH. By blocking this key enzyme in the glycolytic pathway, the compound disrupts the parasite's energy metabolism, leading to growth inhibition.

Caption: Inhibition of B. microti lactate dehydrogenase (BmLDH) by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by He et al. (2020).

Inhibition of Recombinant BmLDH Activity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant BmLDH.

Materials:

-

Recombinant BmLDH enzyme

-

This compound (DBHCA) stock solution (in DMSO)

-

Reaction buffer

-

Substrates: Pyruvate and NADH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, recombinant BmLDH, and the various concentrations of the test compound.

-

Initiate the enzymatic reaction by adding the substrates (pyruvate and NADH).

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the percentage of inhibition for each concentration of the compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Growth Inhibition of B. microti

Objective: To determine the IC₅₀ of this compound against the in vitro growth of B. microti.

Materials:

-

B. microti-infected red blood cells

-

Complete culture medium (e.g., M199)

-

96-well culture plate

-

Incubator with controlled atmosphere (5% CO₂, 5% O₂, 90% N₂)

-

Giemsa stain

-

Microscope

Procedure:

-

Prepare serial dilutions of the test compound in the complete culture medium.

-

In a 96-well plate, add the B. microti-infected red blood cells and the different concentrations of the test compound.

-

Incubate the plate for a specified period (e.g., 72 hours) under the controlled atmosphere.

-

After incubation, prepare thin blood smears from each well.

-

Stain the smears with Giemsa stain.

-

Determine the parasitemia (percentage of infected red blood cells) for each concentration by counting under a microscope.

-

Calculate the percentage of growth inhibition for each concentration relative to an untreated control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound against a mammalian cell line (e.g., Vero cells).

Materials:

-

Vero cells

-

Cell culture medium (e.g., DMEM)

-

96-well cell culture plate

-

Cell viability reagent (e.g., MTT, XTT)

-

Microplate reader

Procedure:

-

Seed the Vero cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to an untreated control.

-

Determine the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a halogenated naphthoic acid derivative with demonstrated in vitro activity against the parasite Babesia microti. Its mechanism of action involves the inhibition of the essential enzyme lactate dehydrogenase, leading to the disruption of the parasite's energy metabolism. While its historical discovery is not precisely documented, its recent identification as a potential antiparasitic agent has renewed interest in this compound. Further studies, including in vivo efficacy and safety evaluations, are warranted to fully assess its therapeutic potential. The provided synthetic and experimental protocols offer a foundation for future research and development efforts in this area.

References

- 1. Design and screening of novel molecular compounds targeting lactate dehydrogenase of Babesia microti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0594758A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

In-depth Analysis of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid: A Theoretical and Computational Perspective

A comprehensive review of the existing scientific literature reveals a notable scarcity of in-depth theoretical and computational studies, as well as detailed experimental protocols, specifically focused on 4,7-Dibromo-3-hydroxy-2-naphthoic acid. While this derivative of 3-hydroxy-2-naphthoic acid is commercially available and its basic chemical information is documented, dedicated research into its electronic structure, reactivity, and biological potential appears to be limited. This technical guide aims to consolidate the available information, highlight the knowledge gaps, and propose avenues for future research for scientists, researchers, and professionals in drug development.

Physicochemical Properties

A summary of the known physicochemical data for this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases and general chemical information repositories.

| Property | Value | Source |

| CAS Number | 1779-10-8 | [TCI Chemicals, Elex Biotech LLC] |

| Molecular Formula | C₁₁H₆Br₂O₃ | [FDA Global Substance Registration System] |

| Appearance | Light yellow to Yellow to Green powder to crystal | [TCI Chemicals] |

| Purity | >98.0% (GC)(T) | [TCI Chemicals] |

| Melting Point | 251-255 °C (Lit.) | [Elex Biotech LLC] |

Synthesis and Experimental Protocols

A generalized workflow for a potential synthesis and characterization process is depicted in the following diagram.

Caption: A potential workflow for the synthesis and characterization of this compound.

Theoretical and Computational Studies: A Research Gap

A thorough search for quantum chemical calculations, such as Density Functional Theory (DFT) studies or other molecular modeling investigations specifically on this compound, did not yield any published research. Such studies are crucial for understanding the molecule's electronic properties, reactivity, and potential interactions with biological targets.

For related compounds, such as other substituted naphthoic acids, computational studies have been employed to assess physicochemical properties like total energy, HOMO-LUMO gap, and chemical hardness. These parameters provide insights into the molecule's stability, reactivity, and potential for biological activity. The absence of such data for this compound represents a significant knowledge gap.

The logical workflow for initiating a computational study on this molecule is outlined below.

Caption: A proposed workflow for a comprehensive computational study of this compound.

Potential Biological Activity and Future Directions

While no specific biological activities have been reported for this compound, its parent compound, 3-hydroxy-2-naphthoic acid, and other derivatives have been investigated for various biological effects. For instance, some studies have explored the antimicrobial and anticancer potential of related naphthoic acid derivatives. A study on 1,6-dibromo-2-hydroxynapthalene-3-carboxylic acid, a structural isomer, showed inhibitory activity against Babesia microti lactate dehydrogenase, suggesting a potential avenue for antiparasitic drug design.[1][2]

The lack of data on this compound presents an opportunity for novel research. Future studies should focus on:

-

De novo Synthesis and Characterization: Developing and publishing a robust synthetic protocol for this compound, followed by comprehensive spectroscopic and crystallographic characterization.

-

Computational Modeling: Performing DFT calculations to elucidate its electronic structure, reactivity descriptors, and spectroscopic properties.

-

Biological Screening: Evaluating the compound for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to establish clear structure-activity relationships, which can guide the design of more potent and selective drug candidates.

References

Methodological & Application

Application Notes and Protocols: 4,7-Dibromo-3-hydroxy-2-naphthoic Acid as a Versatile Building Block in Materials Science

Disclaimer: A comprehensive review of scientific literature and patent databases did not yield specific examples of 4,7-Dibromo-3-hydroxy-2-naphthoic acid being used as a building block in materials science. The following application notes and protocols are therefore based on the known reactivity and applications of structurally related compounds, such as other brominated hydroxynaphthoic acids and 3-hydroxy-2-naphthoic acid. These notes are intended to serve as a guide for researchers exploring the potential of this molecule in materials development.

Introduction

This compound is a polyfunctional aromatic compound with significant potential as a building block for advanced materials. Its key structural features include:

-

A naphthoic acid core, providing rigidity and fluorescence properties.

-

A hydroxyl group and a carboxylic acid group in a 1,2-relationship on the naphthalene ring, which are ideal for chelation with metal ions and for condensation reactions.

-

Two bromine atoms at the 4 and 7 positions, which can serve as reactive sites for cross-coupling reactions, or as a means to impart flame retardancy and high refractive index to resulting materials.

These features make this compound a promising candidate for the synthesis of novel dyes, high-performance polymers, and functional metal-organic frameworks (MOFs). This document outlines hypothetical applications and detailed experimental protocols for the use of this compound in these areas.

Application 1: Synthesis of Novel Azo Dyes

The 3-hydroxy-2-naphthoic acid moiety is a classic coupling component in the synthesis of azoic dyes. The presence of two bromine atoms in this compound is expected to induce a bathochromic shift (a shift to longer wavelengths) in the color of the resulting dyes, and may also enhance their lightfastness and thermal stability.

Experimental Protocol: Synthesis of a Hypothetical Azo Dye

This protocol describes the synthesis of a novel azo dye via the coupling of diazotized 4-nitroaniline with this compound.

Materials:

-

4-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

This compound

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

Diazotization of 4-Nitroaniline:

-

In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of 3 M HCl with gentle heating.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.

-

Stir the mixture for 15 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be kept cold for the next step.

-

-

Coupling Reaction:

-

In a separate 500 mL beaker, dissolve 3.46 g (10 mmol) of this compound in 50 mL of 1 M NaOH solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the solution of the naphthoic acid derivative with vigorous stirring.

-

Maintain the pH of the reaction mixture between 9 and 10 by the portion-wise addition of a 20% sodium carbonate solution.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate should form.

-

-

Isolation and Purification:

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the filter cake with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude dye from a suitable solvent, such as a mixture of ethanol and water, to obtain the purified product.

-

Dry the purified dye in a vacuum oven at 60 °C.

-

Hypothetical Data

The properties of the resulting azo dye are hypothesized in the table below.

| Property | Predicted Value |

| Appearance | Deep red to violet crystalline powder |

| Melting Point | > 300 °C (decomposition) |

| λmax (in DMF) | 520 - 550 nm |

| Molar Absorptivity (ε) | 30,000 - 45,000 L mol-1 cm-1 |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol |

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for a hypothetical azo dye.

Application 2: Monomer for High-Performance Conjugated Polymers

The dibromo functionality of this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. Polymerization with a suitable diboronic acid or distannane comonomer could yield fully conjugated polymers with interesting optoelectronic properties, potentially useful in organic electronics.

Experimental Protocol: Synthesis of a Hypothetical Conjugated Polymer via Suzuki Coupling

This protocol describes the synthesis of a conjugated polymer by the Suzuki coupling of this compound with 1,4-phenylenediboronic acid. The carboxylic acid group is first protected as an ester to prevent side reactions.

Materials:

-

This compound

-

Methanol

-

Sulfuric acid (catalytic amount)

-

1,4-Phenylenediboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Tetrahydrofuran (THF)

-

Methanol

Procedure:

-

Esterification of the Naphthoic Acid:

-

Reflux a solution of 3.46 g (10 mmol) of this compound in 50 mL of methanol with a few drops of concentrated sulfuric acid for 6 hours.

-

Neutralize the solution with sodium bicarbonate, remove the methanol under reduced pressure, and extract the methyl ester with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the methyl 4,7-dibromo-3-hydroxy-2-naphthoate.

-

-

Polymerization via Suzuki Coupling:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the methyl 4,7-dibromo-3-hydroxy-2-naphthoate (10 mmol), 1.66 g (10 mmol) of 1,4-phenylenediboronic acid, and 4.14 g (30 mmol) of anhydrous potassium carbonate.

-

Add 0.115 g (0.1 mmol) of Pd(PPh₃)₄ as the catalyst.

-

Add 50 mL of a degassed 3:1 mixture of toluene and water.

-

Heat the mixture to 90 °C and stir vigorously for 48 hours.

-

Cool the reaction to room temperature and pour the mixture into 200 mL of methanol.

-

Filter the precipitated polymer and wash it with water and methanol to remove residual catalyst and salts.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

-

Evaporate the chloroform to obtain the purified polymer.

-

Hypothetical Polymer Properties

| Property | Predicted Value |

| Appearance | Yellow to orange fibrous solid |

| Number Average Molecular Weight (Mn) | 10,000 - 25,000 g/mol (by GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Glass Transition Temperature (Tg) | > 200 °C (by DSC) |

| Decomposition Temperature (Td) | > 400 °C (by TGA) |

| UV-Vis Absorption (in solution) | λabs ≈ 400-450 nm |

| Fluorescence Emission (in solution) | λem ≈ 500-550 nm |

Visualization of the Polymerization Workflow

Caption: Workflow for the synthesis of a conjugated polymer.

Application 3: Ligand for Functional Metal-Organic Frameworks (MOFs)

The carboxylic acid and hydroxyl groups of this compound are well-suited for coordinating with metal ions to form MOFs. The bulky, rigid naphthalene core can lead to the formation of porous structures, while the bromine atoms can be used for post-synthetic modification or to enhance the interaction of the MOF with specific guest molecules.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF

This protocol describes the solvothermal synthesis of a MOF using this compound as the organic linker and zinc nitrate as the metal source.

Materials:

-

This compound

-

Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Preparation of the Reaction Mixture:

-

In a 20 mL glass vial, dissolve 34.6 mg (0.1 mmol) of this compound in 10 mL of DMF.

-

In a separate container, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

-

Combine the two solutions in the glass vial and sonicate for 5 minutes to ensure homogeneity.

-

-

Solvothermal Synthesis:

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the oven to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then cool down to room temperature over 12 hours.

-

Crystals of the MOF should form at the bottom of the vial.

-

-

Activation of the MOF:

-

Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

-

Immerse the crystals in ethanol for 3 days, replacing the ethanol daily, to exchange the DMF solvent within the pores.

-

Decant the ethanol and dry the MOF crystals under vacuum at 150 °C for 12 hours to obtain the activated, porous material.

-

Hypothetical MOF Properties

| Property | Predicted Value |

| Crystal System | Orthorhombic or Monoclinic |

| BET Surface Area | 800 - 1500 m²/g |

| Pore Volume | 0.4 - 0.8 cm³/g |

| Thermal Stability | Stable up to 350 °C in air (by TGA) |

| Potential Application | Gas storage, catalysis, chemical sensing |

Visualization of the Logical Relationships in MOF Synthesis

Caption: Logical steps in the synthesis of a functional MOF.

Application Notes and Protocols for 4,7-Dibromo-3-hydroxy-2-naphthoic Acid as a Precursor for Novel Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dibromo-3-hydroxy-2-naphthoic acid is a highly functionalized aromatic molecule with significant potential as a monomer for the synthesis of novel polymers. Its unique structure, featuring a hydroxyl group, a carboxylic acid moiety, and two bromine atoms on a naphthalene backbone, offers multiple avenues for polymerization. This document provides detailed application notes and experimental protocols for the synthesis of polyesters, polyanhydrides, and conjugated polymers using this versatile precursor. These polymers are anticipated to have applications in drug delivery, biomedical devices, and advanced materials.

Potential Polymerization Pathways